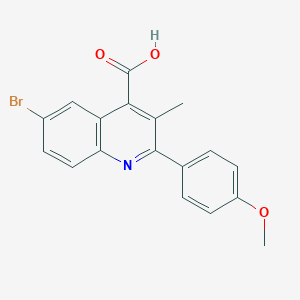

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Description

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid (C₁₈H₁₄BrNO₃; MW 372.22) is a brominated quinoline derivative characterized by a methoxyphenyl substituent at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 4 . This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules, particularly as enzyme inhibitors (e.g., dihydroorotate dehydrogenase, DHODH) and antimicrobial agents . Its synthesis likely involves Pd-catalyzed cross-coupling reactions, as seen in structurally related quinolines .

Properties

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEVJPVQKZGMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359848 | |

| Record name | 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354539-71-2 | |

| Record name | 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-(4-methoxyphenyl)-3-methylquinoline, followed by carboxylation at the 4th position. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and carboxylation reagents such as carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-hydroxy-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

Reduction: Formation of 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Key Observations :

- Substituent Effects: The methoxy group in the target compound enhances electron-donating properties and may improve solubility compared to phenyl or isopropoxy analogs . Fluorine substitution (C6) in the fluoro analog reduces steric hindrance compared to bromine, possibly altering electronic interactions in biological systems .

Commercial and Research Relevance

- Availability : The target compound is listed in commercial catalogs (e.g., Shanghai PI Chemicals) , while analogs like the chloro derivative () are discontinued, possibly due to stability issues .

Biological Activity

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Profile

- Molecular Formula: C₁₈H₁₄BrNO₃

- Molar Mass: 364.22 g/mol

- Melting Point: Approximately 230–231 °C

- Structure: The compound features a quinoline core with a bromine atom and a methoxy-substituted phenyl group, which enhances its biological reactivity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays, particularly against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer).

In a study utilizing the MTT assay, the compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 7.7 to 14.2 µg/mL, comparable to standard chemotherapeutic agents like 5-fluorouracil.

| Cell Line | IC₅₀ (µg/mL) | Reference Drug IC₅₀ (µg/mL) |

|---|---|---|

| HepG2 | 7.7 | 5.9 |

| HCT116 | 14.2 | 5.3 |

Additionally, molecular docking studies revealed that the compound interacts effectively with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy, indicating its potential as an EGFR inhibitor.

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest at the G0/G1 phase and induction of differentiation in cancer cells, rather than apoptosis. This was evidenced by flow cytometry analyses showing increased cell size and altered nuclear-cytoplasmic ratios in treated cells.

Study on Antileishmanial Activity

A study investigated the antileishmanial properties of quinoline derivatives, including our compound of interest. The results indicated that it inhibited the growth of Leishmania donovani promastigotes with an IC₅₀ value of approximately 15 µg/mL, demonstrating its potential in treating leishmaniasis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, and how do reaction conditions (e.g., solvent, catalyst) affect yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives with appropriate carbonyl precursors. For example, brominated intermediates may undergo nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction) or condensation reactions. Hydrazine hydrate reflux (120–130°C) in pyridine has been used for quinazolinone derivatives, suggesting similar conditions may apply . Catalyst choice (e.g., Pd for cross-coupling) and solvent polarity critically influence yield—polar aprotic solvents like DMF enhance solubility of intermediates. Purity optimization requires post-synthetic crystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques (NMR, FT-IR, MS) are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Prioritize the quinoline proton at C8 (δ 8.5–9.0 ppm) and methoxy group protons (δ ~3.8 ppm). The methyl group at C3 appears as a singlet (δ 2.5–2.7 ppm) .

- FT-IR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Br (550–650 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 376.04 (C₁₈H₁₄BrNO₃) with isotopic peaks confirming bromine .

Advanced Research Questions

Q. How can molecular docking and QSAR models elucidate the compound’s mechanism of action against biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The carboxylic acid group forms hydrogen bonds with residues like Arg136 and Gln47 in enzyme active sites, while the bromine enhances hydrophobic interactions. Prioritize targets with quinoline-binding domains (e.g., kinases) .

- QSAR : Develop 2D/3D models using descriptors like LogP, TPSA (50.19 Ų for this compound), and electronegativity of substituents. Bromine’s steric effects correlate with enhanced binding affinity in docking scores .

Q. What crystallographic strategies (e.g., SHELX refinement) resolve structural ambiguities, particularly regarding the bromine and methoxy substituents’ spatial arrangement?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal. The bromine atom’s high electron density aids in phasing, while methoxy group orientation can be validated via anisotropic displacement parameters. Twinning or disorder in the quinoline ring may require TWIN/BASF corrections in SHELX .

Q. How do contradictory bioactivity results (e.g., varying IC₅₀ values across studies) arise, and what experimental variables should be controlled?

- Methodological Answer : Discrepancies often stem from:

- Assay conditions : pH sensitivity of the carboxylic acid group (e.g., ionization state affects membrane permeability).

- Cell models : Differences in efflux pumps (e.g., P-gp expression in cancer vs. bacterial cells).

- Compound purity : Residual solvents (e.g., DMSO) or byproducts from synthesis may interfere. Validate via HPLC (>95% purity) and use standardized MTT or agar dilution protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.